Apoatropine hydrochloride

Toxicology In Vivo Pharmacology Safety Pharmacology

Procure Apoatropine hydrochloride as a certified reference standard for identifying and quantifying apoatropine as a specified impurity in atropine sulfate and hyoscyamine sulfate drug substances per compendial monographs. Essential for ANDA/DMF method validation, stability studies, and toxicology research. This compound exhibits ~20-fold higher acute toxicity than atropine with equivalent in vitro antispasmodic activity but lacks mydriatic effect—making it non-interchangeable and ideal for receptor selectivity studies.

Molecular Formula C17H22ClNO2
Molecular Weight 307.8 g/mol
CAS No. 5978-81-4
Cat. No. B1266717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApoatropine hydrochloride
CAS5978-81-4
Molecular FormulaC17H22ClNO2
Molecular Weight307.8 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3.Cl
InChIInChI=1S/C17H21NO2.ClH/c1-12(13-6-4-3-5-7-13)17(19)20-16-10-14-8-9-15(11-16)18(14)2;/h3-7,14-16H,1,8-11H2,2H3;1H
InChIKeyRALAARQREFCZJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apoatropine Hydrochloride (CAS 5978-81-4): Baseline Profile for Scientific Procurement


Apoatropine hydrochloride is a tropane alkaloid hydrochloride salt (C₁₇H₂₂ClNO₂; MW 307.82) isolated from Atropa belladonna or prepared synthetically via dehydration of atropine [1]. It acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs, subtypes M1-M5) and is predicted to interact with the serotonin 5-HT3a receptor . The hydrochloride salt form enhances water solubility compared to the free base (melting point 60-62°C for free base, >236°C decomposing for HCl salt), a critical consideration for in vitro assay preparation requiring aqueous buffers [2]. Pharmacologically, apoatropine is distinguished by a complex activity profile that diverges from atropine in key respects: while retaining comparable in vitro antispasmodic potency, it exhibits ~20-fold higher acute toxicity and markedly reduced in vivo intestinal activity [3].

Why Apoatropine Hydrochloride Cannot Be Interchanged with Atropine or Atropine Sulfate


Despite their structural similarity and shared classification as tropane alkaloid muscarinic antagonists, apoatropine hydrochloride and atropine/atropine sulfate are not interchangeable for most research or analytical applications. The critical differentiators are: (1) apoatropine exhibits approximately 20-fold higher acute systemic toxicity than atropine, demanding distinct safety and handling protocols for in vivo studies [1]; (2) apoatropine lacks the mydriatic (pupil-dilating) effect characteristic of atropine, precluding its use as a direct substitute in ophthalmic research models ; (3) in intact animal models, apoatropine demonstrates only ~1/40th the intestinal tranquilizing activity of atropine, indicating substantial differences in pharmacodynamic behavior that cannot be predicted from in vitro receptor binding alone [1]; (4) apoatropine is an established pharmacopeial impurity (USP/EP Impurity A) in atropine sulfate drug products, with defined acceptance criteria (NMT 1.0%), making it a requisite analytical reference standard for quality control that atropine itself cannot fulfill [2]. Substituting generic atropine or atropine sulfate for apoatropine hydrochloride in any of these contexts would yield non-comparable results, invalidate regulatory compliance, or introduce uncontrolled safety variables.

Apoatropine Hydrochloride: Quantitative Comparative Evidence for Scientific Selection


Acute Systemic Toxicity: 20-Fold Higher Than Atropine

Apoatropine demonstrates markedly higher acute systemic toxicity compared to atropine. In a foundational pharmacology study, apoatropine was found to be approximately 20 times more acutely toxic than atropine [1]. The median lethal dose (LD50) in mice is reported as 160 mg/kg via oral administration and 14.1 mg/kg via intraperitoneal injection, with death occurring from respiratory arrest .

Toxicology In Vivo Pharmacology Safety Pharmacology

In Vitro Antispasmodic Activity: Comparable to Atropine in Isolated Tissue

In isolated rat intestine preparations, apoatropine and atropine elicit approximately equivalent antispasmodic activity [1]. This in vitro comparability stands in marked contrast to the substantial divergence observed in vivo.

In Vitro Pharmacology Smooth Muscle Antispasmodic

In Vivo Intestinal Activity: 40-Fold Lower Than Atropine

Despite comparable in vitro antispasmodic potency, apoatropine demonstrates dramatically reduced efficacy in intact animals. In the intact rat, apoatropine is approximately one-fortieth (1/40) as active as atropine in producing tranquilization of the small intestine [1].

In Vivo Pharmacology Gastrointestinal Motility Pharmacodynamics

Mydriatic Activity: Absent in Apoatropine, Present in Atropine

Unlike atropine, apoatropine is reported to have no mydriatic (pupil-dilating) effect [1]. This functional divergence indicates differential receptor subtype engagement or tissue-specific pharmacodynamics despite both compounds being classified as muscarinic antagonists.

Ophthalmology Mydriasis Receptor Selectivity

Analytical Reference Standard: Pharmacopeial Impurity in Atropine Sulfate with Defined Limits

Apoatropine is an official pharmacopeial impurity in atropine sulfate drug products, designated as USP Impurity and EP Impurity A [1][2]. The USP monograph for Atropine Sulfate Ophthalmic Solution specifies an acceptance criterion of NMT 1.0% for apoatropine as an individual degradation product [3]. Apoatropine is formed via dehydration of atropine and can be detected and quantified using validated HPLC and UHPLC methods [4][5].

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Solubility and Salt Form: Hydrochloride Enables Aqueous Compatibility for In Vitro Assays

The hydrochloride salt of apoatropine (melting point 239°C) exhibits enhanced water solubility compared to the free base form (melting point 60-62°C, almost insoluble in water) [1][2]. The hydrochloride salt is soluble in hot water and sparingly soluble in alcohol and acetone [1]. In DMSO, the hydrochloride achieves solubility of 14.29 mg/mL (46.42 mM) with ultrasonic warming and heating to 60°C, enabling preparation of concentrated stock solutions for in vitro pharmacology studies [3].

Formulation Science In Vitro Assay Development Solubility

Apoatropine Hydrochloride: Evidence-Driven Application Scenarios


Analytical Reference Standard for Pharmaceutical Quality Control

Apoatropine hydrochloride is a requisite analytical reference standard for laboratories performing impurity profiling of atropine sulfate drug substances and finished products. The USP and EP monographs designate apoatropine as an official impurity (Impurity A) with a defined acceptance criterion of NMT 1.0% [7]. Validated HPLC, UHPLC, and MEEKC methods require a characterized apoatropine standard to quantify degradation products and ensure batch compliance with pharmacopeial specifications [3]. Procurement of a high-purity (≥95%) reference standard with certificate of analysis is essential for method development, validation, and routine quality control release testing.

Structure-Activity Relationship (SAR) Studies in Muscarinic Pharmacology

Apoatropine hydrochloride serves as a critical comparator compound in SAR studies aimed at understanding the structural determinants of tropane alkaloid pharmacology. The compound's unique profile—comparable in vitro antispasmodic potency to atropine but 40-fold reduced in vivo intestinal activity and absent mydriatic effect [7]—provides a powerful probe for dissecting how minor structural modifications (dehydration of atropine's tropic acid ester to the α,β-unsaturated atropic acid ester) impact ADME properties and tissue-specific receptor engagement. This application is particularly relevant for medicinal chemistry programs targeting muscarinic receptors with improved therapeutic indices.

In Vitro Muscarinic Antagonist Tool Compound for Smooth Muscle Assays

For in vitro pharmacology studies utilizing isolated smooth muscle preparations (e.g., guinea pig ileum, rat intestine), apoatropine hydrochloride can be employed as a muscarinic antagonist tool compound with potency comparable to atropine [7]. The hydrochloride salt's enhanced aqueous solubility (soluble in hot water; DMSO solubility 14.29 mg/mL) facilitates preparation of concentrated stock solutions for organ bath experiments . Researchers should note, however, that in vitro equipotency does not translate to in vivo efficacy, precluding extrapolation to whole-animal models without independent validation.

Toxicology and Safety Pharmacology Studies Requiring High-Risk Comparator

Given its approximately 20-fold higher acute toxicity compared to atropine (LD50 mouse oral 160 mg/kg, i.p. 14.1 mg/kg) [7], apoatropine hydrochloride is uniquely suited for toxicology studies investigating the safety margins and mechanisms of toxicity within the tropane alkaloid class. The compound's high toxicity and respiratory arrest lethality profile make it a valuable positive control or high-risk comparator for evaluating the safety of novel muscarinic antagonists or for studying structure-toxicity relationships. Strict adherence to safety protocols is mandatory for handling this compound in any in vivo context.

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